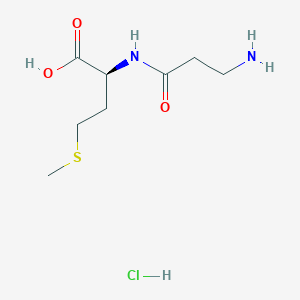
5-(1H-benzimidazol-1-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-benzimidazol-1-yl)pyrazin-2-amine , also known by its chemical formula C₁₁H₉N₅ , is a heterocyclic compound. It features a pyrazine ring fused with a benzimidazole moiety. The compound’s structure includes an amino group (NH₂) attached to the pyrazine ring. It has a molecular weight of approximately 211.23 g/mol .
Mecanismo De Acción
The mechanism of action of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine as a kinase inhibitor involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition of kinase activity can lead to the suppression of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1H-benzimidazol-1-yl)pyrazin-2-amine has several advantages in lab experiments, including its ease of synthesis and relatively low cost compared to other kinase inhibitors. However, it also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-(1H-benzimidazol-1-yl)pyrazin-2-amine, including the optimization of its synthesis method for better yields and purity. Further studies are needed to explore its potential applications in drug development, materials science, and other areas of research. Additionally, the development of more potent and selective kinase inhibitors based on the structure of this compound is an area of ongoing research.
Métodos De Síntesis
5-(1H-benzimidazol-1-yl)pyrazin-2-amine can be synthesized through a variety of methods, including the reaction of 2-aminopyrazine with 1,2-diaminobenzene followed by cyclization. Another method involves the reaction of 2-chloropyrazine with 1,2-phenylenediamine followed by dechlorination. These methods have been reported in various research articles and can be optimized for better yields and purity.
Aplicaciones Científicas De Investigación
5-(1H-benzimidazol-1-yl)pyrazin-2-amine has been studied for its potential applications in drug development, specifically as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation has been linked to many diseases, including cancer. This compound has been shown to inhibit the activity of certain kinases, making it a promising candidate for the development of kinase inhibitors.
Propiedades
IUPAC Name |
5-(benzimidazol-1-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-5-14-11(6-13-10)16-7-15-8-3-1-2-4-9(8)16/h1-7H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHDLZGAELUKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(N=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/no-structure.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)
![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)


![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)
![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)


